molecular formula C10H6N2O B13032119 4H-Pyrazolo[1,5-a]indol-4-one

4H-Pyrazolo[1,5-a]indol-4-one

Cat. No.: B13032119
M. Wt: 170.17 g/mol
InChI Key: PCVHSGVVEFLZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrazolo[1,5-a]indol-4-one is a heterocyclic compound that belongs to the class of pyrazoloindoles. This compound is characterized by a fused ring system consisting of a pyrazole ring and an indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo[1,5-a]indol-4-one can be achieved through several methods. One common approach involves the alkylative dearomatization and intramolecular N-imination of indole–O-(methylsulfonyl)oxime . The starting materials, such as tryptophol and 2-bromocyclopentanone, are reacted in the presence of HBF4·OEt2 to provide intermediate compounds. These intermediates undergo further reactions with hydroxylamine hydrochloride and methanesulfonyl chloride to form the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve multicomponent reactions that are efficient and cost-effective. These methods often utilize readily available starting materials and environmentally friendly reaction conditions . The use of microwave irradiation and organic catalysis in multicomponent reactions has been explored to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo[1,5-a]indol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability and the specific arrangement of its fused ring system. This stability makes it a valuable scaffold for various applications, particularly in drug development and materials science .

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

pyrazolo[1,5-a]indol-4-one

InChI

InChI=1S/C10H6N2O/c13-10-7-3-1-2-4-8(7)12-9(10)5-6-11-12/h1-6H

InChI Key

PCVHSGVVEFLZCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=NN23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.